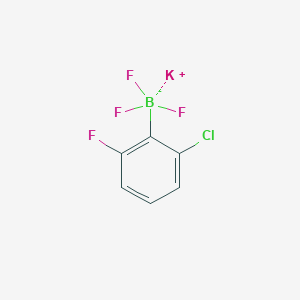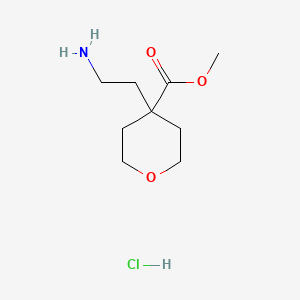
Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 It is a derivative of oxane, featuring an aminoethyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride typically involves the reaction of oxane derivatives with aminoethyl groups under controlled conditions. One common method involves the esterification of 4-oxane carboxylic acid with methanol, followed by the introduction of the aminoethyl group through nucleophilic substitution. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its aminoethyl group makes it a potential candidate for enzyme inhibition studies.
Medicine
In medicine, derivatives of this compound may have therapeutic potential. Research is ongoing to explore its use in developing new pharmaceuticals, particularly in the areas of cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(methylamino)oxane-4-carboxylate hydrochloride
- Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride
Uniqueness
Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Eigenschaften
Molekularformel |
C9H18ClNO3 |
|---|---|
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
methyl 4-(2-aminoethyl)oxane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-8(11)9(2-5-10)3-6-13-7-4-9;/h2-7,10H2,1H3;1H |
InChI-Schlüssel |
XDBDXAAATHZFGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCOCC1)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)

![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
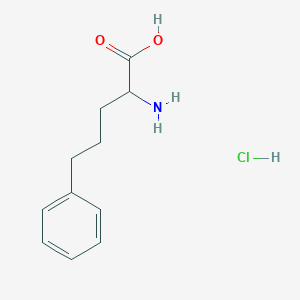
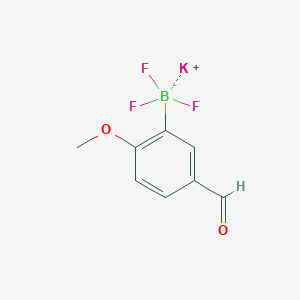
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15298430.png)

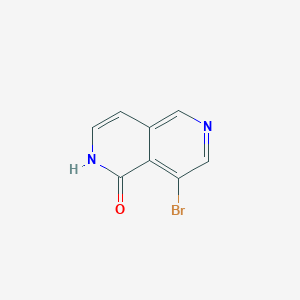
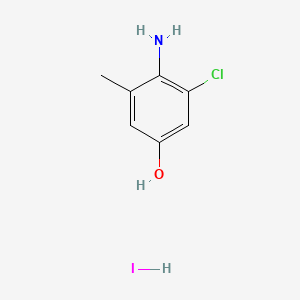
![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)

![{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15298457.png)
![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid](/img/structure/B15298465.png)
